
2-(4-bromo-2-chlorophenoxy)-N-(3-methoxypropyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(3-methoxypropyl)acetamide, also known as BCPA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. BCPA belongs to the family of phenoxyacetamide compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The activation of the sigma-1 receptor by 2-(4-bromo-2-chlorophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a variety of effects on cells and tissues. One of the main functions of the sigma-1 receptor is to regulate calcium signaling, which is important for many cellular processes, including neurotransmitter release, muscle contraction, and gene expression. This compound has been shown to increase calcium signaling in cells, which can lead to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of calcium signaling, modulation of neurotransmitter release, and protection against oxidative stress. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(3-methoxypropyl)acetamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor in different tissues and organs. However, one limitation of using this compound is its relatively short half-life in vivo, which can make it difficult to study its effects over long periods of time.
Future Directions
There are several future directions for the use of 2-(4-bromo-2-chlorophenoxy)-N-(3-methoxypropyl)acetamide in scientific research. One potential area of study is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Another area of study is the use of this compound as a tool for studying the function of the sigma-1 receptor in different tissues and organs, as well as its potential as a therapeutic target for various diseases.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(3-methoxypropyl)acetamide has been used in scientific research to study the role of the sigma-1 receptor in various physiological processes. The sigma-1 receptor is a transmembrane protein that is expressed in different organs and tissues, including the central nervous system, cardiovascular system, and immune system. This compound has been shown to be a potent and selective sigma-1 receptor agonist, meaning that it binds to and activates this receptor.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO3/c1-17-6-2-5-15-12(16)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,2,5-6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFAUEBVNGPASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



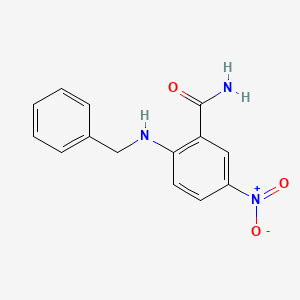
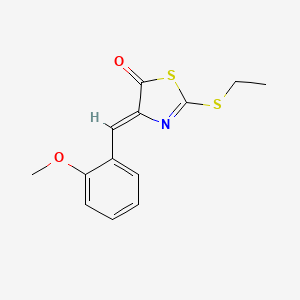
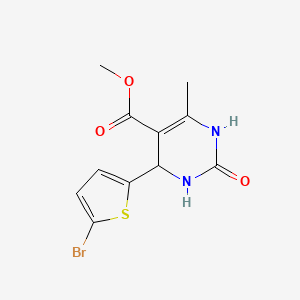
![N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-2-furamide](/img/structure/B3959206.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3959213.png)
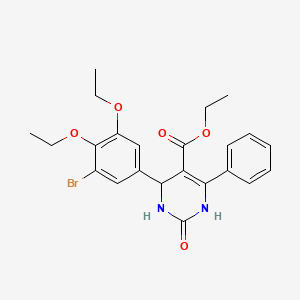
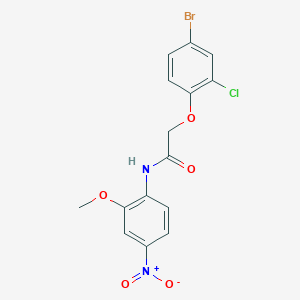
![[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol](/img/structure/B3959237.png)
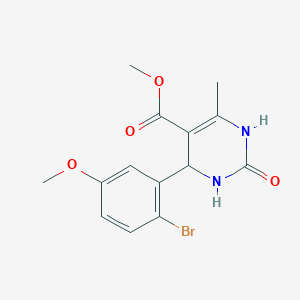
![(2-methoxyphenyl)[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B3959253.png)

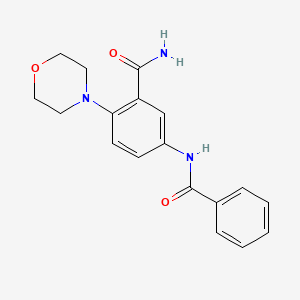
![N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3959280.png)